molecular formula C11H13FN2O3 B13668122 4-(Boc-amino)-5-fluoropicolinaldehyde

4-(Boc-amino)-5-fluoropicolinaldehyde

Cat. No.: B13668122
M. Wt: 240.23 g/mol
InChI Key: CCFAJARVMYZQFG-UHFFFAOYSA-N
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Description

4-(Boc-amino)-5-fluoropicolinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a picolinaldehyde structure. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoropicolinaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form the Boc-protected compound .

Industrial Production Methods: Industrial production of 4-(Boc-amino)-5-fluoropicolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-amino)-5-fluoropicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4, Zn/HCl

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted derivatives with nucleophiles

Comparison with Similar Compounds

  • 4-(Boc-amino)-5-chloropicolinaldehyde
  • 4-(Boc-amino)-5-bromopicolinaldehyde
  • 4-(Boc-amino)-5-iodopicolinaldehyde

Comparison: 4-(Boc-amino)-5-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)13-5-8(9)12/h4-6H,1-3H3,(H,13,14,16)

InChI Key

CCFAJARVMYZQFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC(=C1)C=O)F

Origin of Product

United States

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